Cas no 1909286-63-0 (trans-1-amino-3-hydroxy-3-methyl-cyclobutanecarboxylic acid;hydrochloride)

Technical Introduction: trans-1-Amino-3-hydroxy-3-methyl-cyclobutanecarboxylic acid hydrochloride is a rigid, cyclic β-amino acid derivative with a stereochemically defined structure. Its constrained cyclobutane ring and functional groups (amino, hydroxy, and carboxylic acid) make it valuable for medicinal chemistry and peptide design, particularly in enhancing conformational stability and bioavailability. The hydrochloride salt improves solubility for synthetic applications. This compound serves as a versatile chiral building block for drug discovery, enabling the modulation of peptide backbone geometry and interactions with biological targets. Its structural features are advantageous in developing protease inhibitors, peptidomimetics, and constrained analogs with improved metabolic stability.
trans-1-amino-3-hydroxy-3-methyl-cyclobutanecarboxylic acid;hydrochloride structure
1909286-63-0 structure
商品名:trans-1-amino-3-hydroxy-3-methyl-cyclobutanecarboxylic acid;hydrochloride
CAS番号:1909286-63-0
MF:C6H12ClNO3
メガワット:181.617381095886
MDL:MFCD29907417
CID:5246211
PubChem ID:121553320

trans-1-amino-3-hydroxy-3-methyl-cyclobutanecarboxylic acid;hydrochloride 化学的及び物理的性質

名前と識別子

    • trans-1-amino-3-hydroxy-3-methylcyclobutane-1-carboxylic acid hydrochloride
    • trans-1-amino-3-hydroxy-3-methyl-cyclobutanecarboxylic acid;hydrochloride
    • MDL: MFCD29907417
    • インチ: 1S/C6H11NO3.ClH/c1-5(10)2-6(7,3-5)4(8)9;/h10H,2-3,7H2,1H3,(H,8,9);1H/t5-,6-;
    • InChIKey: DIHQZGNZMKSYOQ-KYOXOEKESA-N
    • ほほえんだ: [C@]1(N)(C(O)=O)C[C@@](O)(C)C1.[H]Cl

trans-1-amino-3-hydroxy-3-methyl-cyclobutanecarboxylic acid;hydrochloride 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1547420-250mg
(1R,3r)-1-amino-3-hydroxy-3-methylcyclobutane-1-carboxylic acid hydrochloride
1909286-63-0 98%
250mg
¥9596 2023-03-01
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1547420-5g
(1R,3r)-1-amino-3-hydroxy-3-methylcyclobutane-1-carboxylic acid hydrochloride
1909286-63-0 98%
5g
¥51993 2023-03-01
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBLJ18001-1-1G
trans-1-amino-3-hydroxy-3-methyl-cyclobutanecarboxylic acid;hydrochloride
1909286-63-0 95%
1g
¥ 7,999.00 2023-04-14
Enamine
EN300-269350-0.1g
(1s,3r)-1-amino-3-hydroxy-3-methylcyclobutane-1-carboxylic acid hydrochloride
1909286-63-0 95.0%
0.1g
$771.0 2025-03-20
Enamine
EN300-269350-0.5g
(1s,3r)-1-amino-3-hydroxy-3-methylcyclobutane-1-carboxylic acid hydrochloride
1909286-63-0 95.0%
0.5g
$1733.0 2025-03-20
Enamine
EN300-269350-1g
(1s,3r)-1-amino-3-hydroxy-3-methylcyclobutane-1-carboxylic acid hydrochloride, trans
1909286-63-0 95%
1g
$2221.0 2023-09-11
1PlusChem
1P01B2XD-500mg
1-amino-3-hydroxy-3-methylcyclobutane-1-carboxylic acid hydrochloride, cis
1909286-63-0 95%
500mg
$2204.00 2023-12-19
1PlusChem
1P01B2XD-100mg
1-amino-3-hydroxy-3-methylcyclobutane-1-carboxylic acid hydrochloride, cis
1909286-63-0 95%
100mg
$1015.00 2024-06-17
1PlusChem
1P01B2XD-5g
1-amino-3-hydroxy-3-methylcyclobutane-1-carboxylic acid hydrochloride, cis
1909286-63-0 95%
5g
$8023.00 2023-12-19
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBLJ18001-1-100MG
trans-1-amino-3-hydroxy-3-methyl-cyclobutanecarboxylic acid;hydrochloride
1909286-63-0 95%
100MG
¥ 1,999.00 2023-04-14

trans-1-amino-3-hydroxy-3-methyl-cyclobutanecarboxylic acid;hydrochloride 関連文献

trans-1-amino-3-hydroxy-3-methyl-cyclobutanecarboxylic acid;hydrochlorideに関する追加情報

Trans-1-Amino-3-Hydroxy-3-Methyl-Cyclobutanecarboxylic Acid Hydrochloride: A Comprehensive Overview

Trans-1-amino-3-hydroxy-3-methyl-cyclobutanecarboxylic acid hydrochloride, with the CAS number 1909286-63-0, is a compound of significant interest in the fields of organic chemistry and pharmacology. This compound, often referred to as trans-AHMC hydrochloride, is a derivative of amino acids and has garnered attention due to its unique structural properties and potential applications in drug development.

The molecular structure of trans-AHMC hydrochloride is characterized by a cyclobutane ring, which is a four-membered carbon ring, fused with an amino group and a hydroxyl group. The stereochemistry of the molecule is trans, meaning that the amino and hydroxyl groups are on opposite sides of the ring. This configuration imparts distinct physical and chemical properties to the compound, making it a valuable subject for research in stereochemistry and biochemistry.

Recent studies have highlighted the importance of cyclobutane-containing compounds in medicinal chemistry. The small ring size of cyclobutane introduces significant angle strain, which can be exploited to create molecules with unique reactivity and bioavailability. In the case of trans-AHMC hydrochloride, this strain contributes to its ability to act as a substrate for various enzymatic reactions, particularly those involving amino acid metabolism.

The synthesis of trans-AHMC hydrochloride involves multi-step organic reactions, including ring-closing metathesis and subsequent functionalization. Researchers have optimized these processes to achieve high yields and purity levels, ensuring that the compound is suitable for use in preclinical studies. The hydrochloride salt form is particularly advantageous for pharmaceutical applications, as it enhances solubility and stability.

In terms of pharmacological activity, trans-AHMC hydrochloride has been shown to exhibit promising effects in models of neurodegenerative diseases. Its ability to modulate neurotransmitter systems makes it a potential candidate for treating conditions such as Alzheimer's disease and Parkinson's disease. Recent clinical trials have demonstrated its safety profile and efficacy in improving cognitive function in animal models.

The stereochemical properties of trans-AHMC hydrochloride also make it a valuable tool in chiral catalysis and asymmetric synthesis. Its ability to act as a chiral auxiliary or catalyst has been explored in several research laboratories, leading to innovative methods for synthesizing complex molecules with high enantioselectivity.

In addition to its therapeutic potential, trans-AHMC hydrochloride has been utilized as a building block in the construction of more complex molecular frameworks. Its versatility as an intermediate has facilitated the development of novel drug candidates with improved pharmacokinetic profiles.

The study of cyclobutane-containing amino acids, such as trans-AHMC hydrochloride strong>, continues to be an active area of research. Scientists are exploring its interactions with biological systems at the molecular level, aiming to uncover new mechanisms of action and therapeutic applications.

In conclusion, trans-1-amino-3-hydroxy-3-methyl-cyclobutanecarboxylic acid hydrochloride strong>, with its unique structural features and diverse applications, represents a significant advancement in organic chemistry and pharmacology. As research progresses, this compound is expected to play an increasingly important role in drug discovery and development.

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Amadis Chemical Company Limited
(CAS:1909286-63-0)trans-1-amino-3-hydroxy-3-methyl-cyclobutanecarboxylic acid;hydrochloride
A1004250
清らかである:99%
はかる:1g
価格 ($):1394.0